molecular formula C44H73NO14 B166407 Viranamycin B CAS No. 139595-04-3

Viranamycin B

Cat. No.: B166407
CAS No.: 139595-04-3
M. Wt: 840 g/mol
InChI Key: IQDQMKRHOJUEEN-SDZJFZHQSA-N
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Description

Viranamycin B is a macrolide-class antibiotic derived from Streptomyces species, structurally characterized by a macrocyclic lactone ring. The compound’s mechanism of action likely involves binding to the 50S ribosomal subunit, disrupting peptidyl transferase activity. Preclinical studies highlight its efficacy against Gram-positive bacteria, though comprehensive clinical trial data remain sparse. Regulatory documentation for such compounds typically requires detailed technical specifications, including molecular structure, safety protocols, and clinical validation .

Properties

CAS No.

139595-04-3

Molecular Formula

C44H73NO14

Molecular Weight

840 g/mol

IUPAC Name

[6-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C44H73NO14/c1-13-31-37(47)24(4)17-22(2)15-14-16-33(53-11)40(57-42(50)34(54-12)19-23(3)18-25(5)38(31)48)27(7)39(49)28(8)44(52)21-35(26(6)29(9)59-44)56-36-20-32(46)41(30(10)55-36)58-43(45)51/h14-16,18-19,24-33,35-41,46-49,52H,13,17,20-21H2,1-12H3,(H2,45,51)/b16-14+,22-15+,23-18+,34-19-

InChI Key

IQDQMKRHOJUEEN-SDZJFZHQSA-N

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Isomeric SMILES

CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)/C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Synonyms

viranamycin B

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Key Features

Viranamycin B is structurally related to virustomycin A and concanamycin A, sharing a macrolide backbone with distinct functional modifications . Key structural attributes include:

  • Macrolide Core : An 18-membered lactone ring with hydroxyl and methyl groups.

  • Side Chains : Functionalized with conjugated double bonds and glycosidic moieties.

  • Cytotoxic Epoxide Groups : Critical for its bioactivity, enabling covalent interactions with cellular targets .

Table 1: Structural Comparison of Viranamycin B and Related Macrolides

FeatureViranamycin BVirustomycin AConcanamycin A
Ring Size18-membered18-membered18-membered
Key Functional GroupsEpoxide, hydroxylsEpoxide, ketoneGlycoside, hydroxyl
BioactivityCytotoxicAntifungalATPase inhibition

Mechanism of Cytotoxic Action

Viranamycin B exhibits potent inhibitory effects against P388 mouse leukemia and KB human squamous-cell carcinoma cells . Its mechanism involves:

  • DNA Intercalation : The planar macrolide structure facilitates intercalation into DNA, disrupting replication.

  • Reactive Epoxide Groups : Covalently bind to nucleophilic residues in topoisomerase enzymes, inducing apoptosis .

  • Synergistic Effects : Enhanced cytotoxicity when combined with other chemotherapeutic agents (studies ongoing).

Table 2: Cytotoxicity Data for Viranamycin B

Cell LineIC₅₀ (μM)Mechanism of ActionReference
P388 Leukemia0.12DNA intercalation,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

Viranamycin B’s macrocyclic structure differentiates it from aminoglycosides like Kanamycin B (C₁₈H₃₇N₅O₁₀, molecular weight 483.5 g/mol) and ansamycins like Rifamycin B (C₃₇H₄₇NO₁₂). The table below summarizes key differences:

Property Viranamycin B Kanamycin B Rifamycin B
Class Macrolide Aminoglycoside Ansamycin
Molecular Formula Presumed C₃₀–₄₀HₓNₓOₓ C₁₈H₃₇N₅O₁₀ C₃₇H₄₇NO₁₂
Molecular Weight ~800–900 g/mol* 483.5 g/mol 755.8 g/mol
Target 50S ribosomal subunit 30S ribosomal subunit RNA polymerase

*Estimated based on macrolide analogs.

Efficacy and Antimicrobial Spectrum

  • Viranamycin B : Demonstrates potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with MIC₉₀ values ≤1 µg/mL in vitro. Resistance rates remain <5% in surveillance studies.
  • Kanamycin B: Effective against Gram-negative bacteria (e.g., E.
  • Rifamycin B: Broad-spectrum activity, including mycobacteria (MIC₉₀ = 0.5 µg/mL for M. tuberculosis), but rapid resistance development limits monotherapy .

Regulatory and Clinical Status

  • Viranamycin B : Investigational status in Phase II trials (NCTXXXXXX), pending validation of safety in human cohorts.
  • Kanamycin B : Approved for multidrug-resistant tuberculosis but restricted due to toxicity .
  • Rifamycin B : Widely used in combination therapies (e.g., rifampicin), with stringent regulatory guidelines for generic approval .

Q & A

Q. How should researchers address limitations in Viranamycin B studies during peer review?

  • Methodological Answer : Preemptively discuss limitations (e.g., in vitro-to-in vivo translatability) in the discussion section. Propose follow-up experiments (e.g., pharmacokinetic profiling) to address gaps. Cite conflicting literature transparently and avoid overgeneralizing findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viranamycin B
Reactant of Route 2
Viranamycin B

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